5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid: is a complex organic compound with the molecular formula C12H19NO5 It is characterized by a hexahydro-furo-pyrrole core structure, which is further modified by a tert-butoxycarbonyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo-pyrrole core: This step involves the cyclization of a suitable precursor to form the hexahydro-furo-pyrrole core.
Introduction of the tert-butoxycarbonyl group: This is achieved through the reaction of the core structure with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid: This compound has a similar core structure but with a thieno ring instead of a furo ring.
5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid: This compound has a similar structure but with a different ring fusion pattern.
Uniqueness
The uniqueness of 5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its hexahydro-furo-pyrrole core, combined with the tert-butoxycarbonyl and carboxylic acid groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUJAKLVDJODPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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